REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11](=[O:14])(=[O:13])[NH2:12])[CH3:2].C(Cl)(=O)[C:17](Cl)=[O:18]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:12]=[C:17]=[O:18])(=[O:13])=[O:14])=[O:15])[CH3:2]
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Name
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|
Quantity
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68.76 g
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Type
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reactant
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Smiles
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C(C)OC(C1=C(C=CC=C1)S(N)(=O)=O)=O
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Name
|
|
Quantity
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57.9 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
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diazadicyclo(2,2,2,)octane
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Quantity
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0.4 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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C(C)OC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |